2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methanesulfonylphenyl group, and an oxadiazole ring. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxyacetyl chloride.
Synthesis of the oxadiazole ring: The chlorophenoxyacetyl chloride is then reacted with hydrazine derivatives to form the 1,3,4-oxadiazole ring.
Introduction of the methanesulfonylphenyl group: The final step involves the reaction of the oxadiazole intermediate with a methanesulfonylphenyl derivative under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the methanesulfonyl group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: It can bind to and inhibit the activity of specific enzymes involved in critical biological processes.
Interacting with cellular receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Inducing oxidative stress: It can generate reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide can be compared with other similar compounds, such as:
4-chlorophenoxyacetic acid: This compound is a plant growth regulator with a similar chlorophenoxy group but lacks the oxadiazole and methanesulfonylphenyl groups.
2-methyl-4-chlorophenoxyacetic acid: Another plant growth regulator with a similar structure but different substituents.
5-chloro-2-(4-chlorophenoxy)phenol: A compound with antimicrobial properties, sharing the chlorophenoxy group but differing in other structural features.
The uniqueness of this compound lies in its combination of the chlorophenoxy, methanesulfonylphenyl, and oxadiazole moieties, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5S/c1-27(23,24)14-5-3-2-4-13(14)16-20-21-17(26-16)19-15(22)10-25-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEVTFOBPQYMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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